molecular formula C9H8N2O4S B15358278 4-nitro-N-prop-2-ynylbenzenesulfonamide

4-nitro-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B15358278
M. Wt: 240.24 g/mol
InChI Key: DFVNHZALBAFMST-UHFFFAOYSA-N
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Description

4-Nitro-N-prop-2-ynylbenzenesulfonamide (C₉H₇N₃O₄S) is a sulfonamide derivative featuring a nitro group at the para position of the benzene ring and a terminal alkyne (prop-2-ynyl) group attached to the sulfonamide nitrogen. The nitro group is strongly electron-withdrawing, enhancing the acidity of the sulfonamide proton (pKa ~8–10) and influencing reactivity in substitution or conjugation reactions. The prop-2-ynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable for bioconjugation or polymer synthesis .

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

4-nitro-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C9H8N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h1,3-6,10H,7H2

InChI Key

DFVNHZALBAFMST-UHFFFAOYSA-N

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents : 4-Nitrobenzenesulfonyl chloride (1.0 equiv), propargylamine (1.1 equiv), and a base (e.g., triethylamine or pyridine) to neutralize HCl.
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred.
  • Conditions : Reflux for 15–60 minutes, followed by cooling and precipitation in ice-cold water.
  • Workup : The crude product is filtered, washed with dilute HCl (to remove excess amine) and water, then recrystallized from ethanol or ethanol-water mixtures.

Yield and Purity

Yields typically range from 65% to 85%, with purity confirmed via melting point (reported: 385 K), thin-layer chromatography (TLC), and spectroscopic methods.

One-Pot Multi-Component Strategies

A one-pot synthesis leveraging Cu(I)-catalyzed cycloaddition was developed by Høydahl et al., wherein 4-nitro-N-(prop-2-ynyl)benzenesulfonamide serves as an intermediate for 1,4-disubstituted 1,2,3-triazoles. While the full mechanism spans multiple steps, the sulfonamide formation follows classical aminolysis, with subsequent in situ azide generation and cycloaddition.

Key Advantages

  • Efficiency : Reduces purification steps by combining sulfonylation and cycloaddition in a single vessel.
  • Scalability : Demonstrated for gram-scale reactions in combinatorial libraries.
  • Functional Group Tolerance : Compatible with diverse azide precursors.

Optimization of Reaction Parameters

Patent literature provides critical insights into optimizing sulfonamide synthesis:

Solvent Systems

  • Toluene and Acetonitrile : Used in sequential steps to enhance solubility of intermediates and facilitate phase separation.
  • Ethanolic Recrystallization : Ensures high-purity crystals via slow evaporation.

Base Selection

  • Tripotassium Phosphate : Effective in deprotonating amines and scavenging HCl in heterogeneous mixtures.
  • Phase-Transfer Catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improves reaction rates in biphasic systems.

Temperature Control

  • Reflux Conditions : 68–75°C for sulfonylation, 103°C for cycloadditions.
  • Cooling Protocols : Gradual cooling to 5–10°C ensures crystalline product recovery.

Analytical Characterization

Spectroscopic Data

  • NMR :
    • ¹H NMR : Aromatic protons (δ 8.2–8.4 ppm), propargyl CH₂ (δ 4.1–4.3 ppm), and terminal alkyne proton (δ 2.5–2.7 ppm).
    • ¹³C NMR : Sulfonyl carbon (δ 135–140 ppm), nitro-bearing aromatic carbons (δ 125–130 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 240.03 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamides confirms a twisted conformation at the S–N bond (torsion angle: 76.55°) and intermolecular N–H⋯O hydrogen bonding.

Comparative Evaluation of Synthetic Routes

Method Yield Purity Scalability Complexity
Classical Aminolysis 70–85% >95% Moderate Low
One-Pot CuAAC 60–75% 90–95% High Moderate
Patent-Optimized 80–90% >98% High High

The classical method offers simplicity and reliability, while one-pot strategies prioritize throughput for combinatorial applications. Patent-optimized routes achieve superior yields through advanced solvent and catalyst systems.

Applications in Medicinal Chemistry

4-Nitro-N-(prop-2-ynyl)benzenesulfonamide is primarily employed as a click chemistry handle. Its terminal alkyne reacts with azides to form 1,2,3-triazoles, which are pivotal in drug discovery for their bioisosteric properties. Derivatives of this compound have been explored as kinase inhibitors and antimicrobial agents, as evidenced by patent activity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-prop-2-ynylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-amino-N-prop-2-ynylbenzenesulfonamide.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: 4-Amino-N-prop-2-ynylbenzenesulfonamide.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

4-Nitro-N-prop-2-ynylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-nitro-N-prop-2-ynylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrobenzenesulfonamide (C₆H₆N₂O₄S)
  • Structure : Lacks the prop-2-ynyl substituent, with only the nitro group on the benzene ring.
  • Properties : Higher solubility in polar solvents due to the absence of the hydrophobic alkyne group.
  • Applications : Primarily used as a precursor in organic synthesis and as a model compound for studying sulfonamide reactivity. The lack of a functionalizable alkyne limits its utility in click chemistry compared to the target compound .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (C₁₂H₁₅N₇O₂S)
  • Structure : Contains azide groups and a methyl-substituted benzene ring.
  • Synthesis : Prepared via substitution of tosyl groups with azides, highlighting divergent synthetic routes compared to the alkyne-functionalized target compound .
  • Applications : Azide groups enable strain-promoted click reactions, but the methyl group on the benzene ring reduces electronic activation compared to nitro-substituted analogs.
4-Bromo-N-(2-nitrophenyl)benzenesulfonamide (C₁₂H₈BrN₂O₄S)
  • Structure : Features bromine (electron-withdrawing) at the benzene para position and a 2-nitrophenyl group on the sulfonamide nitrogen.
  • Properties : Bromine increases molecular weight and may alter crystallinity. The 2-nitrophenyl group introduces steric hindrance, reducing reactivity in conjugation reactions compared to the linear prop-2-ynyl group .
Nitro-Furyl Derivatives (e.g., FANFT)
  • Structure : Nitrofurans like FANFT contain nitro groups linked to furan rings, unlike the sulfonamide backbone of the target compound.
  • Biological Activity: Nitro groups in nitrofurans are metabolized via prostaglandin endoperoxide synthetase, leading to carcinogenic intermediates in bladder tissue (e.g., in rats and mice) .
  • No carcinogenicity data exist for the target compound.
4-Amino-N-pyridinylbenzenesulfonamides
  • Structure: Electron-donating amino groups replace the nitro group, increasing solubility and basicity.
  • Applications: Amino-substituted sulfonamides are often explored as antimicrobial agents, whereas nitro-substituted analogs like the target compound may exhibit distinct pharmacological profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Benzene) Sulfonamide Substituent Key Applications/Properties Reference
4-Nitro-N-prop-2-ynylbenzenesulfonamide C₉H₇N₃O₄S 4-NO₂ Prop-2-ynyl Click chemistry, bioconjugation
4-Nitrobenzenesulfonamide C₆H₆N₂O₄S 4-NO₂ None Organic synthesis, model compound
N-(Azido-functionalized sulfonamide) C₁₂H₁₅N₇O₂S 4-CH₃ Azide groups Strain-promoted click reactions
4-Bromo-N-(2-nitrophenyl)benzenesulfonamide C₁₂H₈BrN₂O₄S 4-Br 2-NO₂-phenyl Crystallography studies

Research Findings and Implications

  • Synthetic Utility: The prop-2-ynyl group in the target compound enhances modularity in drug design compared to non-functionalized sulfonamides.
  • Unresolved Questions : The metabolic fate and long-term toxicity of this compound remain unstudied, warranting further investigation.

Q & A

What are the key synthetic routes for preparing 4-nitro-N-prop-2-ynylbenzenesulfonamide, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and propargylamine. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reactivity by stabilizing intermediates .
  • Base choice : Triethylamine or sodium hydroxide facilitates deprotonation of the amine, improving nucleophilicity .
  • Temperature control : Reactions are initiated at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) and gradually warmed to room temperature .
  • Stoichiometry : A molar ratio of 1.2:1 (sulfonyl chloride to propargylamine) ensures complete conversion .
  • Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phase tracks reaction progress .

Which spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Propargyl protons appear as a triplet near δ 2.1–2.3 ppm; the sulfonamide NH resonates as a broad singlet at δ ~10 ppm.
    • ¹³C NMR : The sulfonyl group’s sulfur-bound carbon appears at δ ~120 ppm, while the nitro group’s carbons are near δ 150 ppm .
  • IR spectroscopy : Strong absorptions at 1350–1300 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (N=O stretching) confirm functional groups .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
  • Elemental analysis : Matches theoretical C, H, N, and S percentages to validate composition .

How can computational modeling predict the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., carbonic anhydrase IX). Key steps:
    • Prepare ligand and protein files (PDB format).
    • Define binding pockets using crystallographic data.
    • Score binding affinities (ΔG) to prioritize high-affinity conformers .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • Validation : Compare computational predictions with in vitro enzyme inhibition assays. Discrepancies may arise from solvation effects or unmodeled protein flexibility .

What strategies resolve contradictions in antimicrobial efficacy data of sulfonamide derivatives?

Level: Advanced
Methodological Answer:

  • Strain specificity : Test diverse bacterial strains (e.g., Gram-positive vs. Gram-negative) to identify selectivity patterns .
  • Concentration gradients : Use 0.1–100 µM ranges to establish dose-response curves and calculate IC₅₀ values .
  • Standardized protocols : Follow CLSI guidelines for broth microdilution assays to minimize inter-lab variability .
  • Purity verification : Confirm compound integrity via HPLC and mass spectrometry to rule out degradation artifacts .
  • Synergy studies : Evaluate combinations with known antibiotics (e.g., trimethoprim) to uncover additive effects .

How is the purity of this compound assessed during synthesis?

Level: Basic
Methodological Answer:

  • Melting point : Compare observed values (178–183°C) with literature data to detect impurities .
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7 v/v). A single spot (Rf ~0.5) indicates purity .
  • HPLC : Retention time consistency and peak symmetry (>98% area) confirm chromatographic purity .
  • Elemental analysis : Deviations >0.3% from theoretical C/H/N/S ratios suggest contamination .

What role do substituents play in the reactivity of this compound in click chemistry?

Level: Advanced
Methodological Answer:

  • Propargyl group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates. Optimize with 0.1–1 mol% Cu(I) catalysts (e.g., TBTA) and 2–24 h reaction times .
  • Nitro group : Electron-withdrawing effects stabilize the sulfonamide moiety against hydrolysis, enhancing shelf life .
  • Solvent effects : Use tert-butanol/water mixtures to improve reaction rates and yields in CuAAC .
  • Product characterization : Analyze triazole adducts via HRMS and ¹H NMR (triazole protons at δ 7.5–8.0 ppm) .

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